2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Overview
Description
2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C23H20N2O6 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.13213636 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carcinogenic Potential and Active Oxygen Generation
Studies have shown that autoxidation of active metabolites of naphthylamine and aminoazo dyes, closely related to the compound , can generate hydrogen peroxide (H2O2) and superoxide anion (O-.2). These findings suggest a possible role of free radicals and subsequently formed active oxygens in aromatic amine carcinogenesis, which could be relevant for assessing the safety and environmental impact of similar compounds (Nakayama et al., 1983).
Fluorescent Probes for β-Amyloid
A novel fluorescent probe for β-amyloids, sharing structural motifs with the compound , was synthesized and showed high binding affinities toward Aβ(1–40) aggregates in vitro. This study illustrates the compound's potential application in molecular diagnostics for Alzheimer’s disease, highlighting how structural analogues can serve as powerful tools for understanding and diagnosing neurodegenerative diseases (Huan-bao Fa et al., 2015).
Organotin Compounds for OLEDs
Research into organotin compounds derived from Schiff bases, related to the structural framework of the specified compound, has shown potential applications in organic light-emitting diodes (OLEDs). These compounds' synthesis and photophysical characterization indicate their utility in developing advanced materials for electronic and photonic devices, suggesting a pathway for utilizing similar compounds in OLED technology (García-López et al., 2014).
Antibacterial Activity of Schiff Base Complexes
A study on Schiff base complexes, which are structurally related to the given compound, has explored their antibacterial activity against both Gram-positive and Gram-negative bacteria. This research suggests potential applications of similar compounds in developing new antibacterial agents, highlighting the importance of structural manipulation to achieve desired biological activities (Zoubi et al., 2017).
Photophysical Properties Enhancement
Another study focused on postfunctionalization of polythiophenes to study electronic and steric effects on optical properties, which can be relevant to understanding how modifications to similar compounds like "2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate" could affect their optical and photophysical properties. Enhancing solid-state emission through molecular control suggests a methodology for tuning the properties of similar compounds for specific applications (Li et al., 2002).
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 4-(4-methyl-2-nitroanilino)-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-15-6-9-19(20(12-15)25(29)30)24-22(27)10-11-23(28)31-14-21(26)18-8-7-16-4-2-3-5-17(16)13-18/h2-9,12-13H,10-11,14H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHLNEJZDGCNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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